molecular formula C18H21N3O4 B3014049 Phenyl 4-((5-methylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234829-08-3

Phenyl 4-((5-methylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Katalognummer: B3014049
CAS-Nummer: 1234829-08-3
Molekulargewicht: 343.383
InChI-Schlüssel: BDILVBQVDVRLGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 4-((5-methylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate, also known as PMIC, is a small molecule compound that has been the subject of extensive research in recent years. PMIC is a member of the piperidine family of compounds and has been found to have a variety of potential applications in scientific research. In

Wissenschaftliche Forschungsanwendungen

GyrB ATPase and Antituberculosis Activity

A study designed and synthesized a series of compounds to evaluate their in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with their antituberculosis activity and cytotoxicity. Among these compounds, a specific compound demonstrated promising activity across all tests, suggesting potential applications in developing antituberculosis treatments (Jeankumar et al., 2013).

Soluble Epoxide Hydrolase Inhibition

Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. The structural optimization of these compounds for potency and P450 selectivity led to the discovery of a compound with potential applications in various disease models, providing evidence of in vivo target engagement (Thalji et al., 2013).

Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] targeted the development of potential central nervous system agents. The lead compounds showed marked inhibition of tetrabenazine-induced ptosis, indicating their potential as therapeutic agents for neurological conditions (Bauer et al., 1976).

Aurora Kinase Inhibition for Cancer Treatment

Compounds have been developed as Aurora kinase inhibitors, suggesting their utility in treating cancer by inhibiting Aurora A. Such inhibitors could be significant in developing novel cancer therapies (ヘンリー,ジェームズ, 2006).

Antimicrobial and Antibacterial Applications

The synthesis and anti-bacterial study of N-substituted derivatives of a related compound showed moderate to talented activity against both Gram-negative and Gram-positive bacteria. This indicates its potential application in developing new antimicrobial agents (Khalid et al., 2016).

Wirkmechanismus

The mechanism of action would depend on the application of the compound. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact .

Zukünftige Richtungen

The future directions for research on this compound would depend on its applications and the current state of knowledge about its properties and behavior .

Eigenschaften

IUPAC Name

phenyl 4-[[(5-methyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13-11-16(20-25-13)17(22)19-12-14-7-9-21(10-8-14)18(23)24-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDILVBQVDVRLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.